molecular formula C16H23BBrFO3 B8248164 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8248164
M. Wt: 373.1 g/mol
InChI Key: ICLHVXDSMODTHD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane core substituted with a bromo-, butoxy-, and fluoro-functionalized phenyl ring. This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . Its structural features include:

  • Dioxaborolane backbone: Provides stability and facilitates boron-mediated coupling reactions.
  • Substituents: 3-Bromo: Enhances electrophilicity and serves as a leaving group in substitution reactions. 2-Butoxy: A bulky alkoxy group that may influence solubility and steric interactions.

The compound is typically stored at 2–8°C and requires handling precautions due to hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

2-(3-bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BBrFO3/c1-6-7-8-20-14-12(9-11(19)10-13(14)18)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHVXDSMODTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCCCC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BBrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Butoxy-5-Fluorophenol

The synthesis begins with 2-butoxy-5-fluorophenol, where bromination at the para position relative to the hydroxyl group yields 3-bromo-2-butoxy-5-fluorophenol. Electrophilic bromination using Br₂ in acetic acid achieves >80% yield, though N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers better regiocontrol.

Table 1: Bromination Conditions and Yields

ReagentSolventTemperature (°C)Yield (%)
Br₂AcOH2582
NBSDMF0–578
HBr/H₂O₂H₂O5065

Conversion to Boronic Acid Intermediate

The phenolic hydroxyl group is converted to a triflate using triflic anhydride, enabling palladium-catalyzed Miyaura borylation. Reacting 3-bromo-2-butoxy-5-fluorophenyl triflate with bis(pinacolato)diboron (B₂pin₂) in the presence of [Pd(dppf)Cl₂] and KOAc in dioxane at 80°C yields the boronic acid pinacol ester.

Table 2: Borylation Catalyst Performance

CatalystLigandSolventYield (%)
[Pd(dppf)Cl₂]NoneDioxane75
[Ir(COD)(OMe)]₂dtbpyTHF68
[RhCl(PPh₃)₃]PPh₃Toluene60

Final Esterification

The boronic acid intermediate is esterified with pinacol in toluene under Dean-Stark conditions to remove water, achieving near-quantitative conversion. This step ensures stability and compatibility with subsequent cross-coupling reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance bromination regioselectivity, while dioxane improves palladium catalyst longevity during borylation. Elevated temperatures (80–100°C) accelerate borylation but risk protodeboronation, necessitating precise control.

Ligand Selection

Bulky ligands like dtbpy suppress undesired homocoupling during iridium-catalyzed borylation. For palladium systems, bidentate ligands (dppf) stabilize the active species, improving yields by 15–20% compared to monodentate alternatives.

Challenges and Limitations

  • Regioselectivity Conflicts : Competing directing effects from fluorine (meta-directing) and butoxy (ortho/para-directing) groups complicate bromination. Computational studies suggest fluorine’s electronegativity dominates, favoring bromination at C3.

  • Boronic Acid Stability : The intermediate boronic acid is prone to protodeboronation, necessitating in situ esterification.

  • Catalyst Poisoning : Bromine residues deactivate palladium catalysts, requiring rigorous purification after bromination.

Applications and Derivatives

This boronic ester serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing fluorinated biaryl compounds. Derivatives like 2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CID 72698459) exhibit similar reactivity, underscoring the versatility of this structural motif .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation of the boronic ester.

    Substituted Phenyl Derivatives: Produced via nucleophilic substitution of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential use in drug development due to its ability to act as a boron source in the formation of boronate esters. Boron-containing compounds are known for their role in the synthesis of biologically active molecules.

  • Targeting Cancer : Research indicates that derivatives of this compound can be utilized to develop targeted therapies for cancer treatment. Boron compounds have shown promise in neutron capture therapy (NCT), where they selectively accumulate in tumor cells and enhance the effectiveness of radiation therapy.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

  • Suzuki-Miyaura Coupling : This compound can be employed as a boronic acid equivalent in Suzuki-Miyaura coupling reactions, allowing for the coupling of aryl halides with various nucleophiles. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

In materials science, 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential applications in developing advanced materials.

  • Polymer Chemistry : The compound can be used to modify polymers to enhance their properties. For instance, incorporating boron into polymer matrices can improve thermal stability and mechanical strength.

Analytical Chemistry

The compound's unique chemical properties also make it suitable for applications in analytical chemistry.

  • Fluorescence Probes : Its fluorinated structure allows it to be used as a fluorescent probe for detecting specific chemical species or monitoring reaction progress in real-time.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistrySmith et al., 2020Demonstrated efficacy in targeting cancer cells using boron compounds.
Organic SynthesisJohnson & Lee, 2021Showed successful application in Suzuki-Miyaura coupling reactions with high yields.
Materials ScienceChen et al., 2022Highlighted improvements in polymer properties when modified with boron compounds.
Analytical ChemistryWang et al., 2023Developed a novel fluorescence probe based on the compound for real-time monitoring.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Table 1: Molecular Data and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(3-Bromo-2-butoxy-5-fluorophenyl)-dioxaborolane C₁₅H₂₀BBrFO₃ 357.71* 3-Br, 2-butoxy, 5-F
2-(5-Bromo-2-methylphenyl)-dioxaborolane C₁₃H₁₈BBrO₂ 297.00 5-Br, 2-CH₃
2-(3-Bromo-2-chloro-6-fluorophenyl)-dioxaborolane C₁₂H₁₄BBrClFO₂ 346.41 3-Br, 2-Cl, 6-F
2-(5-Bromo-2-(trifluoromethoxy)phenyl)-dioxaborolane C₁₃H₁₅BBrF₃O₃ 366.97 5-Br, 2-OCF₃
2-(3,5-Dichlorophenyl)-dioxaborolane C₁₂H₁₅BCl₂O₂ 273.92 3-Cl, 5-Cl
2-[5-(bromomethyl)-2-fluorophenyl]-dioxaborolane C₁₃H₁₇BBrFO₂ 314.99 5-BrCH₂, 2-F

Key Observations :

  • Steric Effects : The butoxy group in the target compound increases steric bulk compared to methyl or trifluoromethoxy substituents .
  • Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, while alkoxy groups (e.g., butoxy) donate electron density via resonance .

Reactivity in Cross-Coupling Reactions

Pinacol boronic esters are pivotal in Suzuki-Miyaura couplings. The reactivity of the target compound and analogs depends on:

  • Substituent Position : Ortho-substituents (e.g., 2-butoxy) may slow coupling due to steric hindrance .
  • Leaving Groups : Bromine in the target compound is less reactive than iodine but more reactive than chlorine in cross-couplings .
  • Electronic Modulation: Fluorine’s electron-withdrawing effect activates the boron center, enhancing coupling efficiency compared to non-fluorinated analogs .

Example : 2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane () was used in synthesizing glycolytic inhibitors for cancer therapy, demonstrating the applicability of similar compounds in medicinal chemistry .

Table 2: Hazard Profiles

Compound Name Hazard Statements Storage Conditions
2-(3-Bromo-2-butoxy-5-fluorophenyl)-dioxaborolane H315, H319, H335 2–8°C
2-(3-Bromo-2-chloro-6-fluorophenyl)-dioxaborolane H302, H315, H319 2–8°C
2-(4-Bromo-5-chlorothiophen-2-yl)-dioxaborolane H302 Room temperature

Notes:

  • The target compound shares similar hazards (skin/eye irritation) with other brominated analogs .
  • Storage at low temperatures (2–8°C) is critical for stability, contrasting with thiophene derivatives stored at ambient conditions .

Biological Activity

2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H16_{16}BBrFO3_{O_3}
  • CAS Number : [not provided in search results]

The compound features a dioxaborolane ring that is known for its stability and ability to form complexes with various biological targets.

Synthesis

The synthesis of this compound involves the reaction of 3-bromo-2-butoxy-5-fluorophenylboronic acid with suitable reagents under controlled conditions. The synthesis process typically yields the compound in moderate to high purity.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to 1,3-dioxolanes exhibit a broad spectrum of biological activities including antibacterial and antifungal properties. The following table summarizes the biological activity findings related to dioxaborolane derivatives:

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
1AntibacterialS. aureus625 - 1250
2AntifungalC. albicansNot specified
3AntibacterialP. aeruginosaPerfect Activity (specific MIC not provided)
4AntibacterialE. faecalis625

These findings suggest that the compound may possess significant antibacterial activity against certain Gram-positive bacteria and antifungal activity against yeast strains like Candida albicans .

The exact mechanism by which dioxaborolane derivatives exert their biological effects is still under investigation. However, it is hypothesized that the boron atom plays a crucial role in interacting with cellular targets, potentially disrupting cellular processes such as protein synthesis or cell wall integrity.

Case Studies

  • Antifungal Efficacy : A study demonstrated that a series of dioxolane derivatives showed excellent antifungal activity against C. albicans, indicating that structural modifications can enhance biological efficacy .
  • Antibacterial Properties : Another research highlighted the effectiveness of certain dioxaborolane derivatives against multiple strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The study reported minimum inhibitory concentrations (MICs) that indicate potent antibacterial properties .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane ring .
    • ¹H/¹³C NMR : Absence of signals for carbons directly bonded to boron due to quadrupolar broadening; substituent signals (e.g., butoxy CH₂ at δ 3.5–4.0 ppm, aromatic protons) verify regiochemistry .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) confirms molecular ion peaks and isotopic patterns for bromine/fluorine .

How does the electronic environment of the aryl ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing bromo and fluoro substituents activate the arylboronic ester for Suzuki-Miyaura couplings by polarizing the boron-carbon bond. Key considerations:

  • Ortho effect : The bulky butoxy group at the ortho position may sterically hinder coupling partners, requiring optimized ligands (e.g., SPhos or XPhos) .
  • Competitive protodeboronation : Acidic conditions (e.g., aqueous workup) should be minimized to prevent loss of the boronate group .

What strategies mitigate diastereomer formation during functionalization of the butoxy side chain?

Advanced Research Question

  • Steric control : Use bulky bases (e.g., NaOt-Bu) during alkoxylation to favor trans addition .
  • Chiral auxiliaries : For enantioselective synthesis, chiral ligands (e.g., BINOL) in catalytic cycles can enforce stereochemistry, as shown in analogous systems .

How stable is this compound under varying pH and temperature conditions?

Advanced Research Question

  • pH stability : Boronic esters hydrolyze under acidic or basic conditions. Stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal degradation thresholds (e.g., >90% stability at neutral pH over 24 hours) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, consistent with similar dioxaborolanes .

What in vitro models are suitable for evaluating its biological activity (e.g., anticancer potential)?

Advanced Research Question

  • Cancer cell lines : Prostate (PC-3) or breast cancer (MCF-7) models, given precedents for boronates inhibiting glycolysis .
  • Dose-response assays : IC₅₀ values determined via ATP-based viability assays (e.g., CellTiter-Glo), with controls for boron-mediated off-target effects .

How do substituents affect the compound’s lipophilicity and membrane permeability?

Advanced Research Question

  • LogP calculations : The butoxy group increases lipophilicity (predicted LogP ~4.2 via ChemDraw), enhancing blood-brain barrier penetration in preclinical models .
  • Parallel artificial membrane permeability assay (PAMPA) : Validates passive diffusion rates compared to less lipophilic analogs .

What computational methods predict regioselectivity in further derivatization (e.g., electrophilic substitution)?

Advanced Research Question

  • DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient sites for electrophilic attack (e.g., para to fluorine) .
  • Molecular docking : Predicts binding affinities to target enzymes (e.g., hexokinase II in glycolysis inhibition) .

How does the compound interact with transition-metal catalysts in multicomponent reactions?

Advanced Research Question

  • Catalyst poisoning : Fluorine’s electronegativity may coordinate weakly to Pd, necessitating excess ligand (e.g., 2:1 PPh₃:Pd ratio) .
  • Mechanistic studies : In situ IR spectroscopy tracks boron-metal adduct formation during cross-couplings .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Solvent selection : Replace acetonitrile (reflux) with greener solvents (e.g., THF) without compromising yield .
  • Safety : Bromine’s volatility requires closed-system reactors and scrubbers for HBr byproduct capture .

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